molecular formula C20H23NO4 B4997549 Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate CAS No. 5538-46-5

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

Cat. No.: B4997549
CAS No.: 5538-46-5
M. Wt: 341.4 g/mol
InChI Key: ZHOHMMJNLJRHNA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate is a chromene derivative featuring a tetrahydrochromene core substituted with an amino group, an ethyl carboxylate ester, and a 2,5-dimethylphenyl moiety. Chromene derivatives are of significant interest due to their diverse biological activities and applications in materials science. The compound’s structure is characterized by:

  • Tetrahydrochromene ring: A fused bicyclic system with a ketone at position 3.
  • Ethyl carboxylate: At position 3, enhancing solubility in organic solvents.
  • 2,5-Dimethylphenyl substituent: Introduces steric bulk and electron-donating effects.

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-20(23)18-16(13-10-11(2)8-9-12(13)3)17-14(22)6-5-7-15(17)25-19(18)21/h8-10,16H,4-7,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOHMMJNLJRHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)C)C)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386023
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-46-5
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction is followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted chromene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs lie in the substituents on the phenyl ring and their positions:

Compound Name Phenyl Substituent Electronic Effects Steric Effects
Ethyl 2-amino-4-(2,5-dimethylphenyl)-... 2,5-dimethyl Electron-donating (methyl) High steric hindrance
Ethyl 2-amino-4-(4-methoxyphenyl)-... () 4-methoxy Electron-donating (methoxy) Moderate steric hindrance
Ethyl 2-amino-4-(4-chlorophenyl)-... () 4-chloro Electron-withdrawing (Cl) Low steric hindrance
  • 4-Methoxyphenyl : The methoxy group enhances solubility in polar solvents due to its polarity.
  • 4-Chlorophenyl : The electron-withdrawing Cl group may influence electronic properties and reactivity.

Physicochemical Properties

  • Lipophilicity : The 2,5-dimethylphenyl derivative is expected to exhibit higher logP values compared to methoxy or chloro analogs due to methyl groups.
  • Solubility : Methoxy-substituted analogs may show better aqueous solubility than methyl or chloro derivatives.
  • Melting Points : Steric hindrance from dimethyl groups could disrupt crystal packing, leading to lower melting points compared to planar substituents like chloro.

Crystallographic Characteristics

Crystal structures of such compounds are typically resolved using programs like SHELXL (for refinement) and SHELXS (for phase solution) (). Key findings from analogous compounds include:

  • Hydrogen Bonding: The amino group often forms N–H···O bonds with the ketone oxygen or ester carbonyl, stabilizing the crystal lattice. Graph set analysis () reveals patterns such as R₂²(8) motifs in hydrogen-bonded dimers.
  • Packing Efficiency : Bulky substituents (e.g., 2,5-dimethylphenyl) may reduce packing efficiency compared to smaller groups like chloro.

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